![molecular formula C20H28N4O B2410151 (E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide CAS No. 2411337-70-5](/img/structure/B2410151.png)
(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry. This compound belongs to the class of enamide derivatives and has a unique structure that makes it a valuable tool for scientific research.
Wirkmechanismus
The mechanism of action of (E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that this compound inhibits the activity of certain enzymes that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of nucleic acids, which are essential for the growth and proliferation of cancer cells. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide in lab experiments are its potent anti-cancer and antimicrobial properties, which make it a valuable tool for studying cancer and infectious diseases. However, the limitations of using this compound include its high cost of synthesis and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide. One possible direction is to further investigate the mechanism of action of this compound and identify its molecular targets in cancer cells. Another direction is to explore the potential applications of this compound in other fields, such as materials science and catalysis. Finally, future studies could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of (E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide involves the reaction of piperidine-4-carboxaldehyde with indole-3-carboxaldehyde in the presence of sodium triacetoxyborohydride to form the corresponding piperidine-indole intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-cancer activity by inhibiting the proliferation of cancer cells. Additionally, this compound has been found to possess antimicrobial properties and can be used as a potential drug candidate for the treatment of bacterial and viral infections.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-23(2)11-5-8-20(25)22-17-9-12-24(13-10-17)15-16-14-21-19-7-4-3-6-18(16)19/h3-8,14,17,21H,9-13,15H2,1-2H3,(H,22,25)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWWCYIFHAXTBH-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

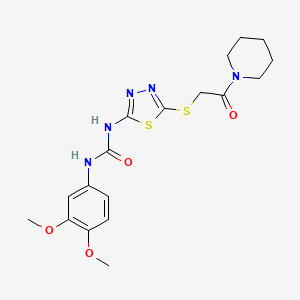
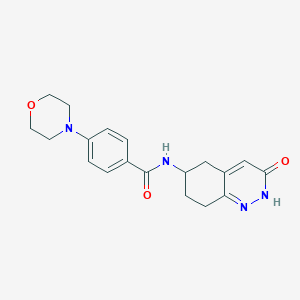
![Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate](/img/structure/B2410070.png)
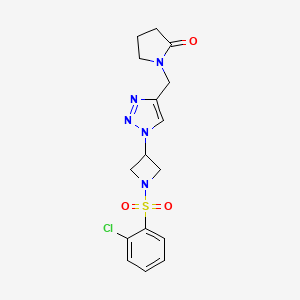
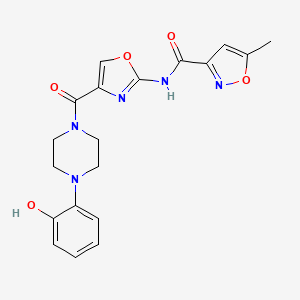
![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B2410077.png)

![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2410079.png)
![N-(3-chloro-4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410080.png)
![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2410081.png)
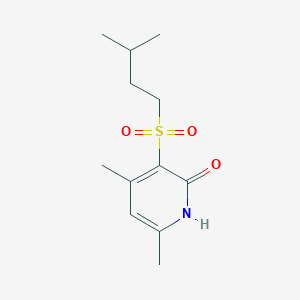
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2410087.png)
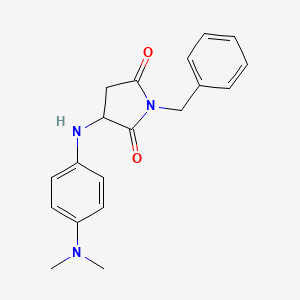
![N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2410089.png)